2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyr imidin-4-yl)amino]sulfonyl}phenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative with a thioether-linked acetamide moiety. Key structural features include:
- A 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 2-fluorophenyl ring.
- A thioether bridge connecting the triazole to an acetamide group.
- The acetamide’s phenyl ring is modified with a sulfonyl group linked to a 2,6-dimethylpyrimidin-4-yl amino substituent.
The 2-fluorophenyl group may enhance lipophilicity and metabolic stability, while the dimethylpyrimidine moiety could improve target binding via hydrogen bonding or π-π interactions .
Properties
Molecular Formula |
C22H21FN8O3S2 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H21FN8O3S2/c1-13-11-19(26-14(2)25-13)30-36(33,34)16-9-7-15(8-10-16)27-20(32)12-35-22-29-28-21(31(22)24)17-5-3-4-6-18(17)23/h3-11H,12,24H2,1-2H3,(H,27,32)(H,25,26,30) |
InChI Key |
NWELSZKNSGHWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Thioether Formation: The triazole ring is then reacted with a thiol to form the triazolylthio moiety.
Acetamide Formation: The final step involves the coupling of the triazolylthio intermediate with an acetamide derivative, facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazolylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound has potential applications as an enzyme inhibitor or receptor modulator. Its triazole ring and fluorophenyl group are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and fluorophenyl group can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The sulfonylphenylacetamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Bioactivity
The following table summarizes key structural differences and reported activities of analogous compounds:
Key Observations:
Anti-Exudative Activity :
- The furan-2-yl analog () demonstrated significant anti-exudative effects in rats, reducing inflammation comparably to diclofenac sodium . The target compound’s 2-fluorophenyl group may exhibit similar or enhanced activity due to fluorine’s electronegativity and membrane permeability .
- Pyridine-containing analogs (e.g., 3-pyridinyl in ) lack explicit activity data but share structural motifs with kinase inhibitors.
Physicochemical Properties: The sulfamoylphenyl group in the target compound (linked to dimethylpyrimidine) may improve aqueous solubility compared to analogs with non-polar substituents (e.g., 4-isopropylphenyl in ). Fluorine and pyrimidine substituents likely increase melting points (e.g., a related compound in has MP 302–304°C), suggesting higher crystallinity .
Synthetic Routes :
- The target compound’s synthesis likely involves alkylation of a triazole thione with a chloroacetamide derivative, followed by sulfonylation (similar to methods in ).
- Substituents like 2-fluorophenyl and dimethylpyrimidine may require specialized coupling agents or protecting groups compared to simpler aryl analogs .
Limitations of Current Data:
- No direct bioactivity data for the target compound; inferences are based on structural analogs.
- Limited solubility or pharmacokinetic data for most analogs.
Biological Activity
The compound 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-{[(2,6-dimethylpyrimidin-4-yl)amino]sulfonyl}phenyl)acetamide (hereafter referred to as compound A) is a complex organic molecule notable for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Compound A is characterized by a unique combination of a triazole ring, a fluorinated phenyl group, and an acetamide moiety. Its molecular formula is C₁₈H₁₈F₂N₄O₂S, with a molecular weight of approximately 387.4 g/mol. The presence of the triazole ring is significant as it enhances the compound's ability to interact with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₄O₂S |
| Molecular Weight | 387.4 g/mol |
| Functional Groups | Triazole, Acetamide, Sulfonamide |
| Biological Activities | Antifungal, Antibacterial, Anticancer |
Antifungal Activity
The triazole ring in compound A is known for its antifungal properties , primarily by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to other triazole derivatives that have been successfully used in clinical settings for treating fungal infections.
Antibacterial Activity
Research indicates that compound A exhibits significant antibacterial activity against various pathogens. The compound disrupts bacterial enzyme function, leading to cell death. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Compound A has been investigated for its potential as an anticancer agent . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The inhibition of histone deacetylases (HDACs) has been identified as a possible mechanism contributing to its anticancer effects.
The biological activity of compound A can be attributed to its interaction with specific molecular targets:
- Ergosterol Synthesis Inhibition : The triazole moiety inhibits enzymes involved in ergosterol biosynthesis in fungi.
- Enzyme Interaction : The compound interferes with bacterial enzymes critical for their survival.
- Apoptosis Induction : In cancer cells, compound A may trigger apoptotic pathways, leading to cell death.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that compound A exhibited an IC50 value of approximately 1.30 μM against HepG2 cancer cells, indicating potent antiproliferative effects (similar to findings from related compounds) .
- Animal Models : In vivo xenograft models showed that treatment with compound A resulted in significant tumor growth inhibition compared to control groups .
- Comparative Analysis : When compared with other triazole derivatives, compound A showed enhanced activity due to the presence of fluorinated groups which improve lipophilicity and membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
